2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide
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Overview
Description
2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of propanamides This compound is characterized by the presence of a benzylsulfanyl group and an ethoxyphenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Amidation Reaction: The benzylsulfanyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as sodium hydroxide to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-N-(4-methoxyphenyl)propanamide
- 2-benzylsulfanyl-N-(4-fluorophenyl)propanamide
- 2-benzylthio-N-(4-ethoxyphenyl)propanamide
Uniqueness
2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide is unique due to the presence of both benzylsulfanyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-17-11-9-16(10-12-17)19-18(20)14(2)22-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGYDFMTMUDXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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